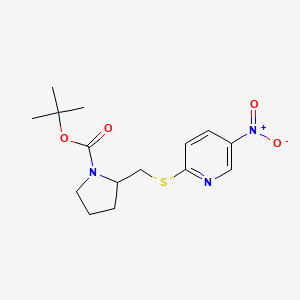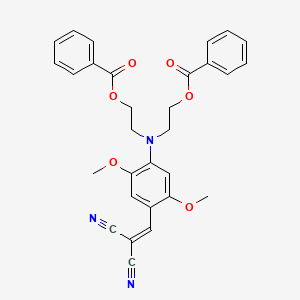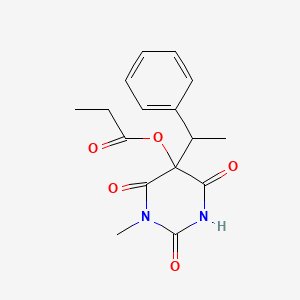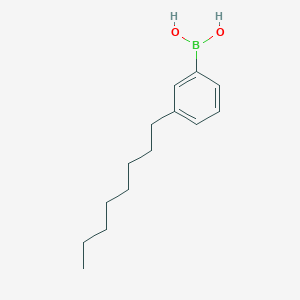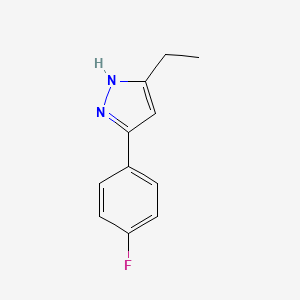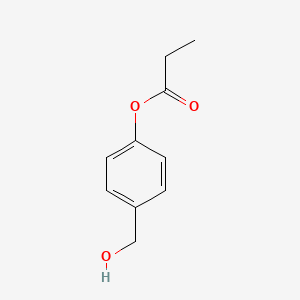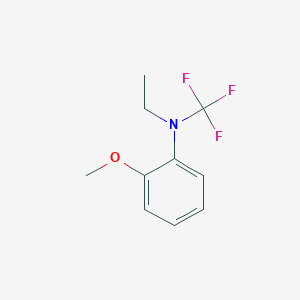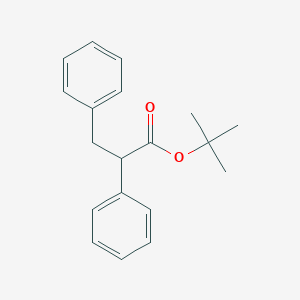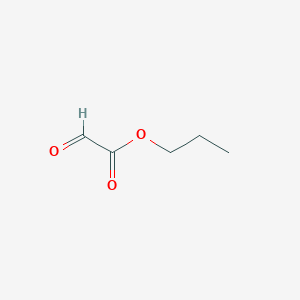![molecular formula C10H18ClN B13968129 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane: is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of a suitable azaspiro compound with chloromethylating agents under controlled conditions. For example, the reaction of 2-methyl-2-azaspiro[4.4]nonane with chloromethyl methyl ether in the presence of a Lewis acid catalyst can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the selection of cost-effective reagents and catalysts is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Formation of hydroxylated or carbonylated spirocyclic compounds.
Reduction Reactions: Formation of reduced spirocyclic derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane serves as a versatile building block for constructing complex molecules.
Biology: The compound’s structural features make it a potential candidate for biological studies. It can be used as a scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings. Its spirocyclic structure imparts unique mechanical and thermal properties to the materials .
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The spirocyclic structure may also influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
1-Azaspiro[4.4]nonane: A structurally related compound with a similar spirocyclic framework but lacking the chloromethyl group.
2-Methyl-2-azaspiro[4.4]nonane: Similar to the target compound but without the chloromethyl substituent.
7-(Hydroxymethyl)-2-methyl-2-azaspiro[4.4]nonane: A hydroxylated derivative of the target compound.
Uniqueness: The presence of the chloromethyl group in 7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane imparts unique reactivity and functionalization potential compared to its analogs. This functional group allows for diverse chemical modifications, making the compound a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
8-(chloromethyl)-2-methyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C10H18ClN/c1-12-5-4-10(8-12)3-2-9(6-10)7-11/h9H,2-8H2,1H3 |
Clave InChI |
LORHTYGJZHEZFI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCC(C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
